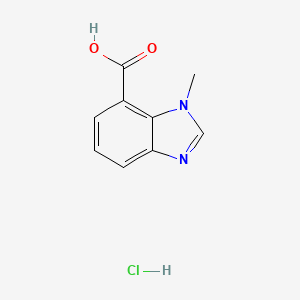

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

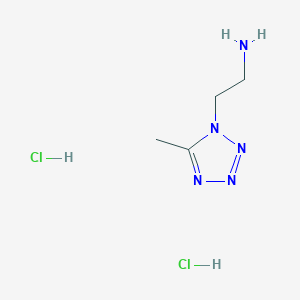

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a white crystalline powder. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media .

Molecular Structure Analysis

The molecular formula of this compound is C9H9ClN2O2, and it has a molecular weight of 212.63. It belongs to the benzimidazole family, which are heterocyclic aromatic compounds .Aplicaciones Científicas De Investigación

Agricultural Applications

Benzimidazole derivatives, such as Carbendazim, have been extensively used in agriculture for the prevention and control of fungal diseases. Research indicates that solid lipid nanoparticles and polymeric nanocapsules can serve as carrier systems for these fungicides, offering benefits like altered release profiles, reduced environmental and human toxicity, and improved efficacy in treating plant diseases (E. Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their ability to inhibit the corrosion of metals in acidic solutions. Studies show that these compounds can effectively suppress both cathodic and anodic corrosion processes by adsorbing onto the metal surface. This property is beneficial for protecting metal structures and components in industrial settings (K. F. Khaled, 2003).

Photodegradation Studies

The photochemical behavior of benzimidazole fungicides like Carbendazim has been explored, revealing that sunlight can induce the degradation of these compounds into various products. Such studies are crucial for understanding the environmental fate and degradation pathways of agricultural chemicals (W. M. Abdou et al., 1986).

Antimicrobial Activity

Research into benzimidazole derivatives has yielded compounds with significant antimicrobial properties. These findings are important for the development of new antibiotics and antifungal agents capable of combating resistant strains of bacteria and fungi (A. El-masry et al., 2000).

Environmental Biodegradation

The degradation of benzimidazole fungicides by microorganisms has been documented, highlighting the potential for bioremediation strategies to mitigate the environmental impact of these compounds. Strains of Rhodococcus erythropolis, for example, have been identified as highly efficient degraders of Carbendazim, offering a biological approach to detoxify contaminated environments (Xinjian Zhang et al., 2013).

Materials Science

In the realm of materials science, benzimidazole derivatives have been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. These frameworks exhibit unique structural and luminescent properties that make them interesting for various technological applications (Yanze Yao et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .

Mode of Action

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means that they prevent corrosion by reducing the rate of the cathodic reaction, which is part of the corrosion process.

Biochemical Pathways

Benzimidazoles are known to interact with various enzymes involved in a wide range of therapeutic uses .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles are known to protect metals from corrosion by forming a film on the metal surface .

Action Environment

The action of this compound is influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Propiedades

IUPAC Name |

3-methylbenzimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMXGMICDNLPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC(=C21)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)